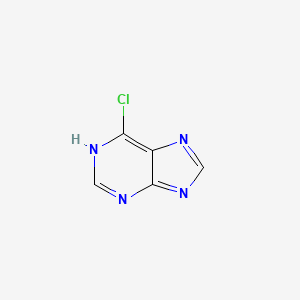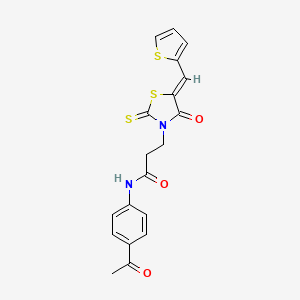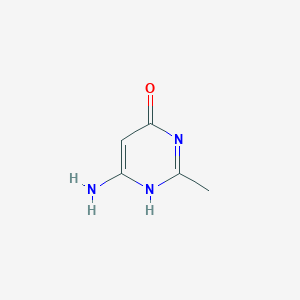
6-chloro-1H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1H-purine: is a member of the purine family, which are heterocyclic aromatic organic compounds. It is characterized by the presence of a chlorine atom at the sixth position of the purine ring. This compound has a molecular formula of C5H3ClN4 and a molecular weight of 154.56 g/mol . It is a pale yellow crystalline solid with relatively stable chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Chloro-1H-purine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another method involves heating hypoxanthine under pressure with phosphoryl chloride and a reagent prepared by adding water to dry phosphoryl chloride .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation, with optimizations for scale and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-1H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alkyl halides in dimethyl sulfoxide to form 9-alkylpurines.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling with organostannanes to form arylated or alkylated products.
Common Reagents and Conditions:
Dimethyl Sulfoxide (DMSO): Used as a solvent in alkylation reactions.
Phosphoryl Chloride: Used in the synthesis of this compound from hypoxanthine.
Palladium Catalysts: Used in cross-coupling reactions.
Major Products Formed:
9-Alkylpurines: Formed through alkylation reactions.
Arylated or Alkylated Products: Formed through palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 6-Chloro-1H-purine is used as a building block in the synthesis of various purine derivatives, which are important in the study of nucleic acids and their analogs .
Biology: It is used in the preparation of nucleoside analogs, which are valuable tools in molecular biology research .
Medicine: this compound has been investigated for its potential antineoplastic (anti-cancer) properties . It is metabolized to form 6-mercaptopurine, a well-known antineoplastic agent .
Industry: In the pharmaceutical industry, it is used in the synthesis of various drugs and therapeutic agents .
Mecanismo De Acción
6-Chloro-1H-purine exerts its effects primarily through its conversion to 6-mercaptopurine in the body . 6-Mercaptopurine inhibits the synthesis of nucleotides, which are essential for DNA and RNA synthesis. This inhibition disrupts the proliferation of rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
6-Mercaptopurine: A metabolite of 6-chloro-1H-purine with antineoplastic properties.
2-Amino-6-chloropurine: Used in the synthesis of nucleoside analogs.
6-Chloro-2-fluoropurine: Another halogenated purine derivative with potential pharmacological applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows it to undergo a variety of chemical reactions and be used in the synthesis of diverse purine derivatives. Its ability to be metabolized into 6-mercaptopurine also adds to its significance in medicinal chemistry .
Propiedades
IUPAC Name |
6-chloro-1H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=NC=NC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7733999.png)








![7-(3-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734052.png)
![7-(4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734064.png)
![ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate](/img/structure/B7734065.png)


